molecular formula C23H33N3O5S2 B2611763 Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate CAS No. 476628-29-2

Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

Cat. No. B2611763
CAS RN: 476628-29-2
M. Wt: 495.65
InChI Key: BLDMUVVKNDFESO-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate is a useful research compound. Its molecular formula is C23H33N3O5S2 and its molecular weight is 495.65. The purity is usually 95%.
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Scientific Research Applications

Synthetic Approaches and Derivatives

  • Heterocyclic Compound Synthesis : The creation of thiazole derivatives and their potential in developing new chemical entities highlights the versatility of such compounds in synthetic chemistry. For example, the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives showcases the compound's role in generating novel heterocyclic structures with potential therapeutic applications (Mohamed, 2014).

Biological Activities and Applications

  • Antibacterial Activity : Derivatives of thiazole compounds have been studied for their antibacterial properties, demonstrating the potential of these molecules in contributing to the development of new antimicrobial agents. For instance, the synthesis and evaluation of new substituted bis[2-imino-3-(substituted)-4-phenyl-3H-thiazole] derivatives highlighted their promising antibacterial activity, underscoring the relevance of such compounds in medicinal chemistry (Shiran et al., 2015).

Potential Therapeutic Applications

  • Antineoplastic Agents : The development of thieno[2,3-b]azepin-4-ones as potential antineoplastic agents illustrates the compound's role in the exploration of new cancer treatments. Although preliminary biological data did not indicate significant antineoplastic activity, the approach reflects ongoing efforts to identify novel therapeutic agents through chemical synthesis (Koebel et al., 1975).

properties

IUPAC Name

ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33N3O5S2/c1-8-31-22(28)20-17(6)25(7)23(32-20)24-21(27)18-9-11-19(12-10-18)33(29,30)26(13-15(2)3)14-16(4)5/h9-12,15-16H,8,13-14H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLDMUVVKNDFESO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(CC(C)C)CC(C)C)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[4-[bis(2-methylpropyl)sulfamoyl]benzoyl]imino-3,4-dimethyl-1,3-thiazole-5-carboxylate

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